molecular formula C19H17N3O3S2 B2823066 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034570-99-3

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2823066
CAS No.: 2034570-99-3
M. Wt: 399.48
InChI Key: CYRDPALUFBWRCF-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzo[b]thiophene moiety, a hydroxyethyl group, a pyrazolyl group, and a benzenesulfonamide group, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophenes and benzene derivatives under acidic or basic conditions.

    Introduction of the hydroxyethyl group: This step often involves the use of ethylene oxide or ethylene glycol in the presence of a base to introduce the hydroxyethyl group onto the benzo[b]thiophene core.

    Attachment of the pyrazolyl group: This can be done through a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzo[b]thiophene moiety can undergo electrophilic aromatic substitution reactions with halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzenesulfonamide
  • N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-triazol-1-yl)benzenesulfonamide

Uniqueness

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is unique due to the presence of the pyrazolyl group, which imparts distinct chemical and biological properties compared to its imidazolyl and triazolyl analogs. This uniqueness can be attributed to differences in electronic distribution, steric effects, and hydrogen bonding capabilities, which influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c23-18(17-13-26-19-5-2-1-4-16(17)19)12-21-27(24,25)15-8-6-14(7-9-15)22-11-3-10-20-22/h1-11,13,18,21,23H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRDPALUFBWRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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